N-cyclopropyl-4-(thiophen-3-yl)-3-(3-(3-(trifluoromethyl)phenyl)ureido)benzenesulfonamide, commonly referred to as AGI-6780, is a small molecule identified and developed for its potent and selective inhibitory activity against the mutant form of isocitrate dehydrogenase 2 (IDH2) enzyme, specifically the IDH2/R140Q mutation. [, , ] This mutation is commonly observed in certain types of cancer, particularly acute myeloid leukemia (AML). [, , , , , , ]
Clinical Translation: While AGI-6780 itself is not currently in clinical trials, its development and research have laid the groundwork for other IDH2 inhibitors that are being investigated in clinical settings. [, , , , ] Continued research on AGI-6780 and similar compounds could lead to the development of more effective and targeted therapies for cancers with IDH2 mutations.
Combination Therapies: Exploring the efficacy of AGI-6780 in combination with other anti-cancer agents could lead to synergistic effects and improved treatment outcomes. []
AGI-6780 is a small molecule compound primarily recognized for its role as an inhibitor of isocitrate dehydrogenase 2 (IDH2), a key enzyme involved in cellular metabolism. This compound has gained attention in the context of cancer research, particularly for its potential therapeutic applications in acute myeloid leukemia and other malignancies characterized by IDH2 mutations. AGI-6780's mechanism of action revolves around disrupting metabolic pathways that cancer cells exploit for growth and survival.
AGI-6780 was developed as part of a research initiative aimed at targeting metabolic alterations in cancer cells. It is synthesized from precursor compounds through various chemical methods, which are detailed in subsequent sections. The compound has been evaluated in preclinical studies and is currently under investigation for its efficacy in treating hematological malignancies.
AGI-6780 falls under the category of isocitrate dehydrogenase inhibitors. It specifically targets the wild-type form of IDH2, which plays a crucial role in the oxidative tricarboxylic acid cycle. By inhibiting this enzyme, AGI-6780 alters the metabolic landscape of cancer cells, leading to altered growth dynamics and increased apoptosis.
The synthesis of AGI-6780 involves several steps that typically include the formation of key intermediates followed by coupling reactions to achieve the final structure. The exact synthetic route may vary depending on the specific protocols employed in laboratory settings.
The synthetic pathway may involve:
AGI-6780 has a well-defined molecular structure that can be characterized by its chemical formula and stereochemistry. The compound's structure is critical for its interaction with IDH2.
AGI-6780 primarily functions through competitive inhibition of IDH2, impacting its enzymatic activity. The compound's interaction with the enzyme alters the conversion of isocitrate to alpha-ketoglutarate, leading to downstream metabolic consequences.
The mechanism by which AGI-6780 exerts its effects involves several steps:
Studies have demonstrated that treatment with AGI-6780 induces significant apoptosis in various cancer cell lines, including those derived from acute myeloid leukemia and triple-negative breast cancer .
AGI-6780 exhibits specific physical characteristics such as:
Key chemical properties include:
AGI-6780 has notable applications primarily within scientific research focused on cancer treatment:
The IDH2 R140Q mutation represents a recurrent hotspot alteration in arginine residue 140 within the catalytic domain of isocitrate dehydrogenase 2 (IDH2). This mutation occurs in approximately 17.9% of acute myeloid leukemia (AML) cases and is implicated in neomorphic enzymatic activity [7] [8]. Wild-type IDH2 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), generating NADPH for redox homeostasis and biosynthetic reactions. In contrast, the R140Q variant exhibits impaired affinity for isocitrate and aberrantly reduces α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG) while consuming NADPH [1] [6]. Structural analyses reveal that the R140Q substitution disrupts the enzyme’s substrate-binding pocket, destabilizing the homodimer interface and enabling a "closed conformation" that favors 2-HG production [5] [6].
Table 1: Enzymatic Properties of IDH2 R140Q vs. Wild-Type IDH2
Parameter | IDH2 Wild-Type | IDH2 R140Q Mutant |
---|---|---|
Primary Reaction | Isocitrate → α-KG | α-KG → 2-HG |
Catalytic Efficiency (kcat/Km) | 2.1 × 10⁵ M⁻¹s⁻¹ | 8.7 × 10³ M⁻¹s⁻¹ (for α-KG) |
NADPH Consumption | Minimal | Elevated |
2-HG Production | Undetectable | 5–30 μmol/g in tumors |
This neomorphic activity elevates intracellular 2-HG to pathological concentrations (5–30 μmol/g), which is a biochemical hallmark of IDH2-mutated cancers [1] [9]. The mutation’s heterozygous nature suggests a dominant-negative effect, where mutant subunits disrupt wild-type enzyme function, further amplifying 2-HG accumulation [6].
2-HG functions as a competitive antagonist of α-KG, inhibiting >60 α-KG-dependent dioxygenases. Its structural similarity to α-KG allows it to bind the active sites of these enzymes at 100–1,000-fold lower affinities than α-KG [2] [9]. Key inhibited targets include:
Table 2: Biological Consequences of 2-HG Accumulation in IDH2-Mutated Cancers
Target Pathway | Inhibition Mechanism | Oncogenic Outcome |
---|---|---|
TET2 Demethylation | Reduced 5hmC production | DNA hypermethylation; differentiation block |
Histone Demethylases | H3K9/27me3 accumulation | Chromatin compaction; gene silencing |
Prolyl Hydroxylases | HIF-1α stabilization | Warburg effect; angiogenesis |
BCAT Transaminases | Branched-chain AA accumulation | mTOR activation; proliferation |
Additionally, 2-HG suppresses T-cell proliferation and cytotoxicity by inhibiting mitochondrial metabolism in immune cells, facilitating tumor immune evasion [3] [9].
The oncogene addiction of IDH2-mutated cells to 2-HG production provides a compelling therapeutic rationale. AGI-6780 is a first-in-class inhibitor specifically designed to target the IDH2 R140Q mutant. It binds the enzyme’s heterodimer interface, stabilizing an inactive conformation that suppresses 2-HG synthesis [4] [8] [10]. Preclinical studies demonstrate:
Table 3: Preclinical Efficacy of AGI-6780 in Cellular Models
Model System | AGI-6780 Concentration | Key Effects |
---|---|---|
TF-1 IDH2 R140Q Cells | 0.2–1 μM | 90% 2-HG reduction; restoration of EPO-induced differentiation |
Primary AML Blasts | 1 μM (7-day exposure) | 70–85% 2-HG decrease; CD11b/Gr1 myeloid marker upregulation |
U87 Glioblastoma | >1 mM (ineffective) | No 2-HG reduction (confirms R140Q selectivity) |
The context-dependent efficacy of AGI-6780 is evident in hematologic malignancies versus solid tumors. In AML, AGI-6780 reverses the differentiation block by normalizing DNA/histone methylation patterns [1] [7]. However, in solid tumors like gliomas, IDH2 R172 mutations predominate and exhibit distinct structural impacts, potentially limiting AGI-6780’s utility [5] [6]. Combining AGI-6780 with epigenetic modifiers (e.g., azacitidine) or BCL-2 inhibitors (venetoclax) may overcome resistance mechanisms [7] [9].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1